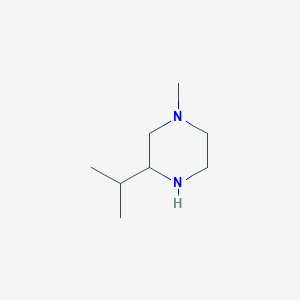
3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile
説明
“3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile” is a chemical compound. It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been widely studied. For instance, the synthesis of linagliptin, a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes, involves the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride .科学的研究の応用
Pharmaceutical Applications
Piperidines, which “3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile” is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines have been covered extensively, and there have been significant scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current scientific literature summarizes recent intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Herbicidal Activity
Picolinic acid and picolinate compounds, which are structurally related to “3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile”, are a remarkable class of synthetic auxin herbicides . The design and synthesis of these compounds for the discovery of potent herbicidal activity have been studied .
Treatment of Type 2 Diabetes
A new chemical class of potent DPP-4 inhibitors structurally derived from the xanthine scaffold for the treatment of type 2 diabetes has been discovered and evaluated . “3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile” could potentially be a part of this new class of drugs.
Biological Activity
Piperidine derivatives have been studied for their biological activity . This includes their potential use in the treatment of various diseases and conditions.
Pharmacological Activity
The pharmacological activity of piperidine derivatives has been extensively researched . This includes studying their effects on the human body and their potential use in medicine.
作用機序
Target of Action
The primary target of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .
Mode of Action
3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile acts as a competitive, reversible inhibitor of DPP-4 . By inhibiting DPP-4, it slows the breakdown of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) . This leads to an increase in the production of insulin and a decrease in the production of glucagon by the pancreas .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels. The primary incretins are GLP-1 and GIP. By inhibiting DPP-4, 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile increases the levels of these incretins . This results in increased insulin synthesis and release, decreased glucagon secretion, and decreased hepatic glucose production .
Pharmacokinetics
Similar compounds have been shown to have a rapid absorption and a long half-life, which could suggest a good bioavailability .
Result of Action
The result of the action of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile is an overall decrease in blood glucose levels. By increasing the levels of incretins, it promotes insulin production and inhibits glucagon secretion . This leads to a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .
特性
IUPAC Name |
3-(3-aminopiperidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-4-3-8(12)11-5-1-2-7(10)6-11/h7H,1-3,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPQSBYEMHABIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








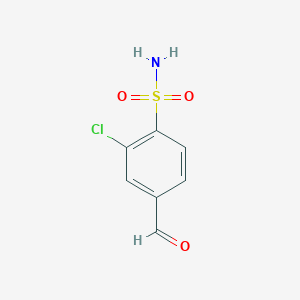

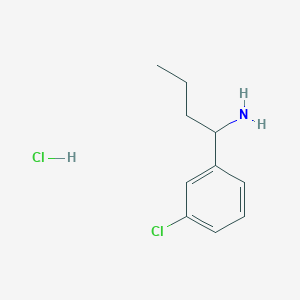
![4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489427.png)

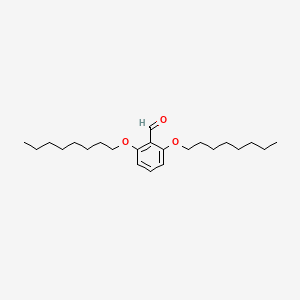
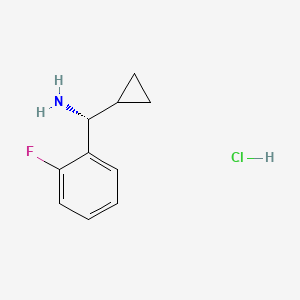
![N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride](/img/structure/B1489432.png)
